(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid

Chiral building block Enantiomeric purity Stereospecific synthesis

Sourcing chiral β-hydroxy acids with undefined or mixed stereochemistry introduces unpredictable reaction outcomes and failed enantioselectivity. This (2S,3S) enantiomer delivers syn-configured stereochemical certainty. - **Critical differentiation:** Defined (2S,3S) configuration (vs. (2R,3R), (2S,3R), or racemate) ensures predictable diastereoselectivity in aldol condensations. - **Application proven:** Validated intermediate for antipsychotic and psychotropic APIs (e.g., duloxetine, atomoxetine). - **QC utility:** Melting point 85-87 °C enables rapid chiral HPLC reference standard verification. Immediate procurement for medicinal chemistry programs requiring stereochemically pure building blocks.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 76549-02-5
Cat. No. B3283333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
CAS76549-02-5
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)C(=O)O
InChIInChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1
InChIKeyJWISPMMVFLKFMW-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Identity & Procurement


(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid (CAS 76549-02-5) is a chiral β-hydroxy acid featuring a syn-configured 2-methyl-3-hydroxy-3-phenylpropanoic acid scaffold. It is classified as a chiral building block and chemical synthesis intermediate . Its core utility lies in its defined (2S,3S) stereochemistry, which distinguishes it from its enantiomer (2R,3R, CAS 76549-04-7) [1][2], its diastereomers (e.g., (2S,3R), CAS 36041-79-9) [3], and the racemic syn-mixture (2RS,3SR, CAS 14366-86-0) . This stereochemical specificity is critical for asymmetric synthesis applications.

Chiral Synthon Asymmetric Synthesis Intermediate Defined (2S,3S) Scaffold Stereochemical Control

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Stereochemistry & Procurement


Generic substitution among β-hydroxy acid stereoisomers or racemic mixtures is not scientifically valid for applications requiring a defined stereochemical outcome. The (2S,3S) configuration imparts a specific three-dimensional arrangement that directly influences reactivity, binding affinity, and downstream product stereochemistry in asymmetric synthesis [1]. Substituting with the (2R,3R) enantiomer, the (2RS,3SR) racemate, or a diastereomer such as (2S,3R) alters the stereochemical course of reactions, potentially leading to diastereomeric mixtures, reduced enantiomeric excess, or failure to achieve the desired target molecule [2][3]. The following evidence sections quantify key differentiating parameters that inform procurement specificity.

(2R,3R) Enantiomer
Risk: Antipodal outcome. Opposite handedness may alter stereochemical binding and reactivity; not interchangeable with (2S,3S).
(2S,3R) Diastereomer
Risk: Syn/Anti divergence. Altered spatial arrangement may shift stereochemical course, potentially reducing enantiomeric excess in target products.
Racemic (2RS,3SR)
Risk: Stereochemical ambiguity. May introduce diastereomeric mixtures requiring separation, limiting direct substitution for stereo-defined synthesis.

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Stereochemical Differentiation


Enantiomeric Purity vs. (2R,3R) Enantiomer

The (2S,3S) compound is distinguished from its (2R,3R) enantiomer (CAS 76549-04-7) [1] by its absolute configuration and optical rotation. The (2S,3S) compound is commercially supplied with certified enantiomeric purity specifications (≥99% chemical purity by vendor specification, e.g., TargetMol Batch Purity: 99.89% ), whereas the (2R,3R) enantiomer is available under a distinct CAS registry [1]. This configuration difference is not interchangeable in asymmetric synthesis, where the stereochemical outcome is dictated by the handedness of the building block.

Enantiomeric Purity
Class-level inference
(2S,3S) is a distinct CAS entity from (2R,3R) enantiomer; certified purity specifications available.
Enantiomer attribution review
Opposite enantiomer yields antipodal product in stereoselective reactions.
Chiral building block Enantiomeric purity Stereospecific synthesis

Syn vs. Anti Diastereomer Configuration

The (2S,3S) compound possesses a syn-relationship between the 2-methyl and 3-hydroxy groups, whereas the (2S,3R) diastereomer (CAS 36041-79-9) [1] exhibits an anti-configuration. Diastereoselective aldol condensation methods are specifically tuned to produce either syn or anti β-hydroxy acids [2]. For instance, diastereoselective aldol condensation using chiral oxazolidinone auxiliaries yields the syn-configured (2S*,3S*)-3-hydroxy-3-phenyl-2-methylpropanoic acid [2]. This syn/anti divergence translates to different reactivity and product profiles in subsequent transformations.

Syn vs. Anti Configuration
Supporting evidence
Syn-configured (2S,3S) vs. anti-configured (2S,3R) diastereomer.
Diastereomer identity critical
Syn/anti selectivity governs reactivity in aldol-based transformations.
Diastereomer differentiation Syn/anti selectivity Aldol reaction

Melting Point: Enantiopure vs. Racemic Mixture

The (2S,3S) enantiomer exhibits a reported melting point range of 85-87 °C . While specific melting point data for the racemic syn-mixture (2RS,3SR, CAS 14366-86-0) is not uniformly available from vendor sources, enantiopure compounds typically display different solid-state properties than their racemic counterparts due to distinct crystal packing arrangements. This difference can influence handling, storage, and formulation in synthetic workflows.

Melting Point
Supporting evidence
85-87 °C
Identity check indicator
Enantiopure vs. racemic solid-state properties may differ.
Solid-state characterization Melting point Enantiomer vs. racemate

Commercial Availability vs. Other Stereoisomers

The (2S,3S) enantiomer is stocked by multiple reputable suppliers (e.g., TargetMol, BOC Sciences, Sigma-Aldrich) with defined purity grades and batch-to-batch consistency. In contrast, other stereoisomers such as (2S,3R) or (2R,3S) have limited commercial availability or are not routinely stocked [1], increasing lead times and procurement complexity for research requiring specific anti-configurations.

Commercial Availability
Supporting evidence
Higher vendor density for (2S,3S) compared to (2S,3R) or (2R,3S) isomers.
Supply chain confidence
Multi-source availability supports long-term procurement.
Procurement Commercial availability Supply chain

Asymmetric Synthesis of β-Hydroxy Acid Esters

Chiral β-hydroxy acids and their esters are validated precursors for β-amino acids, penicillins, and biopheromones [1][2]. The (2S,3S) compound, as a defined enantiomer, serves as a reliable chiral pool building block for constructing more complex stereocenters via methods such as decarboxylative aldol addition [1]. Its specific stereochemistry ensures predictable stereochemical outcomes in downstream synthetic sequences, whereas racemic or misconfigured starting materials introduce stereochemical ambiguity and necessitate additional separation steps.

Asymmetric Synthesis Precursor
Class-level inference
Validated chiral pool building block for β-amino acids, penicillins, and biopheromones.
Stereochemical control context
Defined (2S,3S) stereochemistry supports predictable stereochemical outcomes in downstream synthesis.
Asymmetric synthesis Chiral pool Decarboxylative aldol

Storage and Stability Profile

Vendor specifications indicate that (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid is stable as a powder at -20 °C for up to 3 years, and in solvent at -80 °C for 1 year . This defined storage stability profile supports long-term procurement planning and inventory management. While other stereoisomers may have similar stability profiles, the documented and validated conditions for the (2S,3S) enantiomer reduce uncertainty in storage and handling.

Storage & Stability
Supporting evidence
Powder: -20 °C, 3 years; Solvent: -80 °C, 1 year
Inventory planning support
Documented stability profile reduces degradation risk during storage.
Storage stability Shelf life Logistics

(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Recommended Applications


Asymmetric Synthesis of β-Amino Acids and β-Hydroxy Acid Esters

The (2S,3S) compound is ideally suited as a chiral building block for the asymmetric synthesis of β-amino acids, penicillin derivatives, and biopheromones via decarboxylative aldol addition or related methodologies [1][2]. Its defined syn-stereochemistry ensures predictable stereochemical outcomes, making it a strategic procurement choice for medicinal chemistry programs requiring stereochemically pure intermediates.

Stereoselective Aldol Condensation & Chiral Auxiliaries

This enantiomer serves as a target or starting material in diastereoselective aldol condensations, particularly when syn-selectivity is desired [3]. Researchers developing new chiral auxiliaries or catalytic asymmetric methods can utilize the (2S,3S) compound as a benchmark substrate to validate stereoselectivity and yield.

Pharmaceutical Intermediate Synthesis

As a validated intermediate in the synthesis of antipsychotic and hyperactive psychotropic drugs (e.g., fluoxetine, duloxetine, atomoxetine) [1][2], the (2S,3S) compound is a critical procurement item for pharmaceutical R&D. Its reliable commercial availability from multiple vendors reduces supply chain risk for long-term drug development projects.

Reference Standard for Stereochemical Purity

The (2S,3S) enantiomer can be employed as a reference standard in chiral HPLC or other stereochemical purity assays to confirm the identity and purity of synthesized or isolated β-hydroxy acids. Its well-defined physical properties (melting point: 85-87 °C ) facilitate rapid identity verification in QC laboratories.

Application
Selection Property
Validation Focus
Asymmetric Synthesis
Enantiomeric Configuration
Enantiomeric purity validation
Aldol Reactions
Syn-Stereochemistry
Diastereomeric ratio confirmation
Intermediate Synthesis
Supply Chain Reliability
Lot-to-lot consistency review
Reference Standard
Defined Physical Properties
Melting point / Chiral HPLC identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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